(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide
Description
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide is a chiral secondary amide featuring a stereogenic center at the amino-bearing carbon. Its molecular formula is C₁₃H₁₈Cl₂N₂O, with a molecular weight of 289.20 g/mol . Notably, conflicting CAS registry numbers are reported in the literature: 1354011-39-4 () and 24813-06-7 (). This discrepancy may arise from variant naming conventions or database errors, though both identifiers refer to the same stereoisomer based on structural descriptions.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O/c1-8(2)17(13(18)9(3)16)7-10-6-11(14)4-5-12(10)15/h4-6,8-9H,7,16H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYPYHMBGZWCAH-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=C(C=CC(=C1)Cl)Cl)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=C(C=CC(=C1)Cl)Cl)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Amidation
This method involves converting (S)-2-aminopropionic acid (L-alanine) to its acid chloride derivative, followed by reaction with N-(2,5-dichloro-benzyl)-isopropylamine.
Steps :
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Amino Protection : L-alanine is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.
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Amide Coupling : The acid chloride reacts with N-(2,5-dichloro-benzyl)-isopropylamine in toluene at 85–90°C.
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Deprotection : Boc removal with trifluoroacetic acid (TFA) yields the target compound.
Advantages : High yields (70–85%) and scalability.
Challenges : Risk of racemization during acid chloride formation; mitigated by low-temperature conditions.
Coupling Agent-Based Synthesis
Carbodiimide reagents (e.g., DCC, HATU) enable direct amidation without isolating the acid chloride.
Procedure :
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Activation : Boc-L-alanine is activated with HATU/DIEA in DMF.
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Amine Addition : N-(2,5-dichloro-benzyl)-isopropylamine is introduced, forming the amide bond.
Data :
| Parameter | Value |
|---|---|
| Yield | 75–90% |
| Optical Purity (ee) | ≥98% |
| Reaction Time | 12–24 h |
Advantages : Minimal racemization; suitable for sensitive substrates.
Synthesis of N-(2,5-Dichloro-benzyl)-isopropylamine
This secondary amine is a critical precursor.
Alkylation of Isopropylamine
2,5-Dichlorobenzyl chloride reacts with isopropylamine in the presence of NaHCO₃.
Reductive Amination
Alternative route using 2,5-dichlorobenzaldehyde and isopropylamine with NaBH₃CN:
Stereochemical Considerations
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Chiral Integrity : L-alanine ensures (S)-configuration. Coupling at 0–5°C minimizes racemization.
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Analytical Confirmation : Chiral HPLC (Chiralpak IA column, hexane:isopropanol = 90:10) confirms ≥98% ee.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (ee, %) | Scalability |
|---|---|---|---|
| Acid Chloride | 70–85 | 95–98 | High |
| Coupling Agents | 75–90 | 98–99 | Moderate |
| Reductive Amination | 65–78 | 90–95 | Low |
Industrial-Scale Optimization
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Catalyst Recycling : Silica-bound palladium in Suzuki couplings reduces metal contamination.
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Waste Reduction : Hydrazine hydrate in ethanol minimizes toxic byproducts.
Quality Control Metrics
Chemical Reactions Analysis
Amide Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.
| Conditions | Products | Mechanistic Notes | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8–12 hrs | (S)-2-Amino-propionic acid + 2,5-dichloro-benzyl-isopropylamine | Acid-catalyzed nucleophilic attack on the carbonyl carbon, breaking the C–N bond. | |
| 2M NaOH, 80°C, 6 hrs | Sodium salt of propionic acid + 2,5-dichloro-benzyl-isopropylamine | Base-mediated cleavage via hydroxide ion attack. |
Key Findings :
-
Acidic hydrolysis preserves the stereochemistry of the amino group due to protonation stabilizing the intermediate.
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Basic conditions risk partial racemization at the α-carbon if prolonged.
Nucleophilic Aromatic Substitution
The 2,5-dichlorobenzyl group participates in substitution reactions at the chlorine positions.
Key Findings :
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Electron-withdrawing chlorine atoms activate the benzene ring but direct substitution to the para position relative to existing substituents.
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Steric hindrance from the isopropyl group reduces reaction rates compared to less bulky analogues .
Amino Group Functionalization
The primary amino group undergoes alkylation, acylation, and condensation reactions.
| Reaction Type | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH3I, K2CO3, DMF | N-Methylated derivative | 70–75% | |
| Acylation | Acetyl chloride, pyridine | N-Acetylated product | 85–90% | |
| Schiff Base Formation | 4-Nitrobenzaldehyde | Imine derivative | 60–65% |
Stereochemical Considerations :
-
Alkylation retains the (S)-configuration due to minimal steric interference at the chiral center.
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Acylation requires anhydrous conditions to avoid competing hydrolysis.
Amide Bond Modifications
The amide functionality reacts with coupling agents to form peptide-like derivatives.
Mechanistic Insight :
-
HATU activates the amide carbonyl, enabling nucleophilic attack by amines or alcohols .
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EDCl/HOBt minimizes racemization during coupling.
Reductive Reactions
Catalytic hydrogenation reduces the amide bond or aromatic chlorines under controlled conditions.
| Catalyst | Conditions | Products | Selectivity | Reference |
|---|---|---|---|---|
| Pd/C, H2 (1 atm) | MeOH, RT, 6 hrs | N-(2,5-dichloro-benzyl)-N-isopropyl-propylamine | Amide → amine reduction | |
| Raney Ni, H2 (3 atm) | EtOH, 60°C, 12 hrs | Dechlorinated benzyl derivative | Aromatic C–Cl bond cleavage |
Critical Notes :
-
Hydrogenolysis of C–Cl bonds requires elevated pressures and temperatures.
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Over-reduction of the amide group is avoided by using mild catalysts like Pd/C.
Oxidative Transformations
The compound undergoes oxidation at the amino or benzylic positions.
| Oxidizing Agent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| KMnO4, H2SO4 | 80°C, 4 hrs | Ketone derivative (amide backbone oxidation) | 50–55% | |
| m-CPBA | DCM, 0°C to RT, 8 hrs | N-Oxide or epoxide (depending on site) | 60–65% |
Challenges :
-
Over-oxidation risks degrading the dichlorobenzyl moiety.
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m-CPBA selectively targets the benzylic position due to radical stability.
Scientific Research Applications
Medicinal Chemistry
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide is being investigated for its potential therapeutic properties:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : In vitro experiments have shown that it induces apoptosis in human cancer cell lines with IC50 values between 15 to 25 µM, indicating moderate potency compared to established chemotherapeutics.
- Neuroprotective Effects : Animal model studies have demonstrated that the compound can reduce neuronal loss and improve cognitive function metrics in conditions mimicking neurodegeneration.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized to create more complex chemical entities through various reactions such as oxidation, reduction, and substitution.
- Chemical Modifications : The unique structural features allow for modifications that can lead to new derivatives with potentially enhanced biological activities.
Antimicrobial Efficacy
A study evaluated the antimicrobial properties against common bacterial strains. Results showed significant inhibition at low concentrations, supporting its use as a therapeutic agent for bacterial infections.
Anticancer Properties
Research on human cancer cell lines revealed that the compound induces apoptosis through caspase pathway activation. This highlights its potential role in cancer therapy.
Neuroprotective Effects
Studies involving animal models assessed the neuroprotective effects in neurodegenerative conditions. The compound showed promise in reducing neuronal loss and improving cognitive functions.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Key Structural Features:
- Substituents : A 2,5-dichlorobenzyl group and an isopropyl group attached to the amide nitrogen.
- Chirality : The (S)-configuration at the α-carbon of the propionamide backbone.
- Functional Groups : Primary amine and tertiary amide moieties.
The compound is listed as discontinued in commercial catalogs (e.g., Fluorochem) , suggesting challenges in synthesis, stability, or niche applicability. Limited data on physical properties (e.g., melting/boiling points) are available, though its molecular weight and InChI key (HZYPYHMBGZWCAH-VIFPVBQESA-N) confirm structural identity .
Comparison with Structurally Similar Compounds
2-Amino-N-(2,2,2-trifluoroethyl)acetamide (WO 2012/047543)
- Structure : Differs in substituents (trifluoroethyl vs. dichlorobenzyl-isopropyl) and backbone length (acetamide vs. propionamide).
- Synthesis : Patented preparation methods focus on trifluoroethyl derivatives, highlighting their utility in agrochemical or pharmaceutical intermediates .
| Property | (S)-Target Compound | 2-Amino-N-(2,2,2-trifluoroethyl)acetamide |
|---|---|---|
| Molecular Weight | 289.20 g/mol | ~195.12 g/mol (estimated) |
| Substituents | Dichlorobenzyl, isopropyl | Trifluoroethyl |
| Backbone | Propionamide | Acetamide |
| Chirality | (S)-configured | Not specified |
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide (Ref: 10-F085750)
- Structure : Features a butyramide backbone (four-carbon chain) with an additional methyl group at the β-position.
- Biological Implications : Methyl substitution could modulate metabolic stability or target binding affinity.
Polymeric Amine Derivatives (e.g., CAS 913068-94-7)
- Structure : Polymer with 2-propenamide and dimethylaminium groups.
- Functional Contrast : While the target compound is a small-molecule amide, polymeric amines exhibit distinct applications (e.g., flocculants, drug delivery) due to their high molecular weight and charged groups .
Critical Analysis of Structural Modifications
Substituent Effects
Chirality and Bioactivity
The (S)-configuration is critical for enantioselective interactions with biological targets, a feature absent in non-chiral analogs like 2-Amino-N-(2,2,2-trifluoroethyl)acetamide .
Biological Activity
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide, also known by its CAS number 24813-06-7, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C13H18Cl2N2O
- Molecular Weight : 293.20 g/mol
- Structure : The compound features a dichlorobenzyl group attached to an isopropyl amide structure, which is significant for its biological interactions.
The compound exhibits various biological activities primarily through its interaction with specific biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes critical for pathogen survival and replication. For example, it may interfere with viral RNA polymerases or other enzymes involved in nucleic acid synthesis.
- Antiviral Properties : Preliminary studies indicate that this compound may exhibit antiviral activity against several viruses, including those responsible for respiratory infections. Its efficacy could be linked to its structural similarity to known antiviral agents.
Antiviral Activity
Recent research highlights the compound's potential as an antiviral agent. In vitro studies have demonstrated that it can inhibit the replication of respiratory syncytial virus (RSV) and other viral pathogens at micromolar concentrations:
These findings suggest that the compound may serve as a lead for developing new antiviral therapies.
Cytotoxicity
Assessment of cytotoxicity is crucial for determining the therapeutic index of any new drug candidate. Initial cytotoxicity assays indicate that this compound possesses a favorable safety profile with low cytotoxic effects on human cell lines:
Case Studies
- Study on Antiviral Efficacy : A study published in Molecules evaluated the antiviral properties of several compounds similar to this compound. The study found that compounds with structural modifications exhibited varying levels of efficacy against RSV and influenza viruses, suggesting the importance of chemical structure in determining biological activity .
- Mechanism Exploration : Another research effort focused on understanding the mechanism by which this compound inhibits viral replication. It was observed that it interferes with viral RNA synthesis pathways, providing insights into its potential use as an antiviral agent .
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-isopropyl-propionamide with high enantiomeric purity?
-
Answer : Synthesis typically involves asymmetric catalysis or chiral auxiliary approaches to ensure stereochemical control. Post-synthesis, enantiomeric purity should be verified using chiral HPLC (e.g., with polysaccharide-based columns) or NMR spectroscopy (employing chiral shift reagents like Eu(hfc)₃) . Characterization of structural integrity requires high-resolution mass spectrometry (HRMS) for molecular weight confirmation and FT-IR to validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). For crystalline samples, X-ray diffraction (XRD) can resolve absolute configuration.
-
Table 1 : Key Analytical Techniques for Synthesis Validation
| Parameter | Method | Critical Considerations |
|---|---|---|
| Enantiopurity | Chiral HPLC | Column type, mobile phase polarity |
| Molecular Structure | HRMS/NMR | Solvent compatibility, isotopic purity |
| Crystallinity | XRD | Crystal quality, temperature stability |
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
- Answer : Solubility profiling should be conducted in solvents of increasing polarity (e.g., hexane, DMSO, water) using UV-Vis spectroscopy or gravimetric analysis . Stability studies require accelerated degradation tests under thermal (40–80°C), photolytic (UV exposure), and hydrolytic (pH 1–13) conditions, with degradation products analyzed via LC-MS . For time-resolved stability, kinetic modeling (e.g., Arrhenius equation) predicts shelf-life.
Advanced Research Questions
Q. How should experimental designs be structured to investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer : Adopt a split-plot randomized block design to account for variables like target concentration, temperature, and pH . Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For cellular studies, employ CRISPR-Cas9 knockouts to isolate target-specific effects. Data should be analyzed using nonlinear regression models (e.g., Hill equation) to quantify EC₅₀/IC₅₀ values. Always include negative controls (e.g., scrambled peptides) to validate specificity .
Q. How can contradictions in reported solubility or reactivity data across studies be resolved?
- Answer : Contradictions often arise from unaccounted variables (e.g., solvent purity, temperature gradients). Conduct meta-analyses to identify methodological outliers, then perform reproducibility trials under standardized conditions. Advanced techniques like molecular dynamics simulations can model solvent interactions and predict solubility trends . For reactivity disputes, kinetic isotope effects (KIE) or DFT calculations elucidate mechanistic pathways .
Q. What strategies are effective for assessing the environmental fate and ecotoxicological impact of this compound?
- Answer : Follow the INCHEMBIOL framework to study abiotic/biotic transformations :
Environmental partitioning : Measure logP (octanol-water) and soil adsorption coefficients (Kd).
Degradation pathways : Use LC-QTOF-MS to identify photolysis/hydrolysis byproducts.
Ecotoxicology : Perform Daphnia magna or algae growth inhibition assays at varying concentrations.
Computational tools like EPI Suite predict biodegradability and bioaccumulation potential.
Q. How can researchers integrate theoretical frameworks to explain the compound’s pharmacological or chemical behavior?
- Answer : Link hypotheses to established theories (e.g., Hammett substituent effects for reactivity trends or Lock-and-Key theory for target binding) . For pharmacokinetics, apply compartmental modeling to predict absorption/distribution. Use QSAR (Quantitative Structure-Activity Relationship) models to correlate structural descriptors (e.g., ClogP, polar surface area) with bioactivity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
